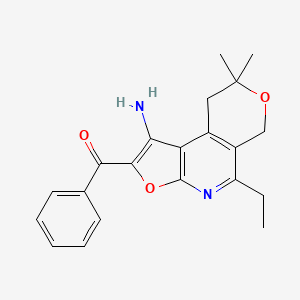

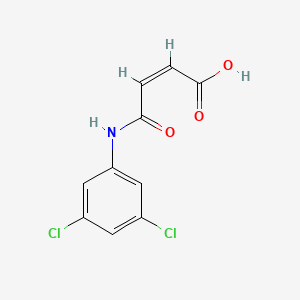

![molecular formula C12H10Cl2N2OS B1227368 2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide CAS No. 732291-40-6](/img/structure/B1227368.png)

2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide

Descripción general

Descripción

The study and development of chloroacetamide derivatives, such as "2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide," have been a significant area of interest in the field of organic chemistry. These compounds are noted for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The interest primarily lies in their unique molecular structure, which allows for a wide range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the reaction of chloroacetic acid with amine compounds in the presence of activating agents or catalysts. For instance, the synthesis of related acetamide compounds has been achieved through various methods, including condensation reactions, which involve the combination of carboxylic acids with amines or amides under dehydration conditions (Saravanan et al., 2016).

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is characterized by the presence of a chlorophenyl ring, which significantly influences the compound's physical and chemical properties. X-ray crystallography studies on similar compounds have shown that the chlorophenyl ring can be oriented at various angles with respect to the core structure, affecting the compound's molecular geometry and interaction capabilities (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chloroacetamide derivatives undergo a range of chemical reactions, including hydrolysis, substitution, and addition reactions. These reactions are significantly influenced by the electron-withdrawing effect of the chloro group, which makes the acetamide group more reactive. For example, N-substitution reactions can be used to modify the compound's chemical properties, enhancing its reactivity or stability (Boechat et al., 2011).

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

- The chlorophenyl ring in similar acetamides is oriented at specific angles with respect to the thiazole ring, which could be significant in understanding their molecular interactions (Saravanan et al., 2016).

- Conformation studies on related acetamide structures have provided insights into their geometric parameters and intermolecular hydrogen bonding, which are crucial for understanding their chemical behavior (Gowda et al., 2007).

Synthesis and Antibacterial Activity

- Synthesis and evaluation of similar compounds have been conducted to explore their potential antibacterial properties against gram-positive and gram-negative bacteria (Desai et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Studies have been performed on related benzothiazolinone acetamide analogs to analyze their photovoltaic efficiency and light harvesting ability, which could be significant for applications in solar cells. Their ligand-protein interactions have also been explored (Mary et al., 2020).

Therapeutic Potential

- Certain anilidoquinoline derivatives, similar to the compound , have shown significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications (Ghosh et al., 2008).

Herbicidal Activities

- Some acetamide derivatives have been synthesized and evaluated for their herbicidal activities, offering insights into their potential use in agricultural applications (Kai et al., 1998).

Metabolic Pathways in Herbicides

- Chloroacetamide herbicides, structurally related to the compound, have been studied for their metabolism in human and rat liver microsomes, which is crucial for understanding their toxicological profiles (Coleman et al., 2000).

Anticancer Activity

- Some acetamide derivatives have been synthesized and assessed for their anticancer activity, indicating the potential therapeutic applications of similar compounds (Karaburun et al., 2018).

Propiedades

IUPAC Name |

2-chloro-N-[3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c13-7-11(17)15-12-16(5-6-18-12)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEWRVJBQXWXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CSC2=NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

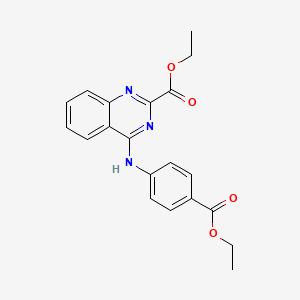

![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)

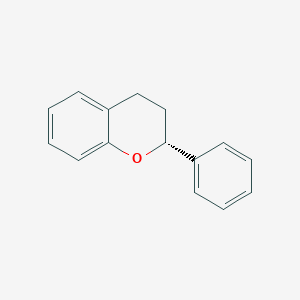

![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)

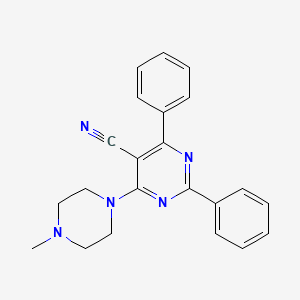

![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide](/img/structure/B1227306.png)

![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)